molecular formula C18H29N3O2 B1666078 AR-9281 CAS No. 913548-29-5

AR-9281

Número de catálogo: B1666078
Número CAS: 913548-29-5
Peso molecular: 319.4 g/mol
Clave InChI: HUDQLWBKJOMXSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de AR-9281 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes para formar el compuesto final. La ruta de síntesis detallada y las condiciones de reacción son propiedad exclusiva y no se divulgan completamente en la literatura pública. Se sabe que la síntesis implica el uso de diversos reactivos orgánicos y catalizadores en condiciones controladas para lograr una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar una calidad y pureza consistentes. Esto incluiría el uso de reactores a gran escala, sistemas de purificación y medidas de control de calidad para cumplir con las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de reacciones

AR-9281 principalmente experimenta reacciones típicas de los compuestos orgánicos, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios solventes orgánicos (por ejemplo, dimetilsulfóxido). Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para lograr los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

Hypertension Management

AR-9281 has shown promise in reducing blood pressure in various preclinical and clinical studies. In an angiotensin-II-induced hypertension model, this compound effectively lowered systolic blood pressure and improved vascular function. The compound's mechanism involves the inhibition of s-EH, leading to increased levels of EETs, which promote vasodilation and reduce vascular resistance .

Case Study: Angiotensin-II-Induced Hypertension

In a study involving rats with angiotensin-induced hypertension, administration of this compound resulted in significant reductions in blood pressure and renal inflammation. The treatment also demonstrated improvements in glomerular injury scores, suggesting protective renal effects alongside antihypertensive properties .

Type 2 Diabetes and Insulin Resistance

This compound has been evaluated for its effects on glucose metabolism and insulin sensitivity. In a phase II clinical trial involving patients with impaired glucose tolerance, this compound was found to improve insulin sensitivity and reduce glucose excursions during tolerance tests . This indicates its potential role in diabetes management.

Case Study: Pre-Diabetic Patients

In a clinical study, participants receiving this compound exhibited improved glucose tolerance compared to the placebo group. The compound's ability to enhance insulin sensitivity was correlated with its pharmacodynamic effects on s-EH inhibition .

Renal Protection

The renal protective effects of this compound have been highlighted in studies where it reduced renal inflammation and injury in hypertensive models. By modulating inflammatory pathways through s-EH inhibition, this compound may offer a dual benefit in treating hypertension while safeguarding renal function .

Pharmacokinetics and Safety Profile

This compound has demonstrated favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to multiple dosing regimens. In clinical trials, it was well tolerated at doses ranging from 100 mg to 1200 mg per day, with no significant adverse events reported .

Key Pharmacokinetic Data

ParameterValue
Half-life3 to 5 hours
Maximum Tolerated Dose1200 mg/day
Effective Dose Range100 to 500 mg per dose

Mecanismo De Acción

AR-9281 inhibe la hidrolasa de epóxidos soluble, una enzima que cataliza la hidrólisis de los ácidos epoxieicosatrienoicos (EET) a ácidos dihidroxieicosatrienoicos. Al inhibir esta enzima, this compound potencia las actividades antihipertensivas y antiinflamatorias de los EET. El compuesto también inhibe el factor nuclear alfa B (NF-alphaB), un factor de transcripción implicado en la hipertrofia cardíaca y la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

AR-9281 destaca por su alta selectividad y potencia como inhibidor de la hidrolasa de epóxidos soluble. Su biodisponibilidad oral y su eficacia demostrada en estudios preclínicos y clínicos lo convierten en un candidato prometedor para el desarrollo terapéutico .

Actividad Biológica

AR-9281, chemically known as 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has garnered attention for its potential therapeutic applications in managing hypertension and type 2 diabetes. The following sections detail the biological activity of this compound, including its pharmacodynamics, clinical studies, and metabolic pathways.

This compound operates primarily by inhibiting soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that possess vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound increases the levels of EETs, thereby promoting vasodilation and reducing inflammation.

Effects on Blood Pressure and Insulin Resistance

Research has demonstrated that this compound effectively lowers blood pressure and improves insulin sensitivity in various animal models:

  • Hypertension Models : In studies involving angiotensin II-induced hypertension in rats, this compound significantly reduced blood pressure in a dose-dependent manner. The compound was shown to inhibit sEH activity in whole blood for up to 12 hours post-administration, correlating with its antihypertensive effects .
  • Diabetes Models : In a mouse model of diet-induced obesity, this compound attenuated glucose excursions following an intraperitoneal glucose tolerance test, indicating its potential role in improving glucose metabolism .

Clinical Studies

Phase I and II clinical trials have evaluated the safety and efficacy of this compound:

  • Phase I Trials : These trials indicated that this compound was well tolerated at doses up to 1200 mg/day without significant adverse effects. Pharmacokinetic studies showed over 90% inhibition of sEH with once or twice daily dosing .
  • Phase II Trials : In a Phase IIa trial involving obese patients with stage 1 hypertension and impaired glucose tolerance, this compound demonstrated promising results in reducing blood pressure and improving insulin resistance .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for assessing its pharmacological profile:

Metabolic Pathways

This compound is primarily metabolized through cytochrome P450 enzymes. Studies have shown that it has a relatively short half-life but maintains effective sEH inhibition for several hours post-administration. The compound's metabolites were identified using LC-MS/MS techniques, revealing multiple pathways including oxidation and hydrolysis .

Pharmacokinetic Data

The pharmacokinetic profile of this compound indicates:

  • Half-Life : Approximately 7 hours in mice.
  • Bioavailability : High bioavailability due to effective absorption.

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Half-Life~7 hours
Maximum Plasma ConcentrationAchieved within 2 hours
BioavailabilityHigh
Inhibition Duration>90% inhibition for up to 12 hours

In Vivo Studies

In vivo studies have highlighted the therapeutic potential of this compound across various disease models:

Blood Pressure Reduction

Research findings indicate significant reductions in systolic blood pressure in hypertensive rat models treated with this compound. The effects were statistically significant compared to control groups (p < 0.05) as shown in the figures below:

Blood Pressure Reduction

Renal Function Improvement

This compound also demonstrated protective effects on renal function by decreasing glomerular injury scores and inflammatory gene expression related to hypertension:

Gene ExpressionControl GroupANG HT GroupANG HT + AR9281 Group
IL-6100%300%150%
TNF-alpha100%250%120%
MCP-1100%320%130%

Case Studies

In clinical settings, case studies involving patients with metabolic syndrome have reported improvements in metabolic parameters when treated with this compound. These findings align with the preclinical data supporting its use as a therapeutic agent for hypertension and type 2 diabetes.

Propiedades

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDQLWBKJOMXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AR9281 inhibits soluble epoxide hydrolase (s-EH), an enzyme that plays a key role in the cytochrome P450 pathway of arachidonic acid metabolism. Nuclear factor alpha B (NF-alphaB) is a transcription factor implicated in cardiac hypertrophy, and can be anti or pro apoptotic under different conditions. Epoxyeicosatrienoic acids (EETs), a product of cytochrome P450 epoxygenase enzyme action, have a variety of anti-hypertensive and anti-inflammatory effects. EETs have a vasodilatory action similar to endothelium derived hyperpolarizing factor and may inhibit NF-alphaB through a currently unknown mechanism. The enzyme s-EH catalyzes the breakdown of EETs to dihydroxyeicosatrienoic acids. AR9281's inhibition of s-EH enhances EETs anti-hypertensive and anti-inflammatory activities by preventing their breakdown by s-EH, as well as inhibiting NF-alphaB.
Record name AR-9281
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

913548-29-5
Record name AR-9281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913548295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-9281
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AR-9281
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA03Q8EZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reactor was charged with 100 mole-equivalents of N-acetyl piperid-4-yl amide, 0.87 mole-equivalents of 1-adamantyl amine, and 49.7 mole-equivalent of acetonitrile, and the resulting mixture was heated to 75° C. internal under a nitrogen atmosphere. (Diacetoxyiodo)benzene was added, the reaction mixture was cooled to 25° C. internal, and approximately 24 mole-equivalents of solvent was distilled out under vacuum while maintaining internal temperature below 40° C. The reaction mixture was cooled with agitation to 0-5° C. internal and stirred for an additional 2 hours. The technical product was collected by filtration and washed with acetonitrile. The crude product was dried to constant weight in a vacuum oven under a nitrogen bleed maintaining an internal temperature of ≦50° C. The dried, crude product was slurried with water maintaining an internal temperature of 20±5° C. internal for 4 hours and then collected by filtration. The filter cake was washed with heptane under a nitrogen atmosphere then dried to constant weight in a vacuum oven under a nitrogen bleed maintaining an internal temperature of ≦70° C. to afford product as a white solid in 72% yield based on 1-adamantyl amine. 1H NMR(DMSO-d6) δ: 5.65-5.70 (bd, 1H), 5.41 (s, 1H), 4.02-4.10 (m, 1H), 3.61-5.70, (m, 1H), 3.46-3.58 (m, 1H), 3.04-3.23 (m, 1H), 2.70-2.78 (m, 1H), 1.98 (s, 3H), 1.84 (s, 6H), 1.64-1.82 (m, 2H), 1.59 (s, 6H), 1.13-1.25 (m, 1H), 1.00-1.12 (m, 1H); MS: 320 [M+H]+; m.p. 202-204° C.
Name
N-acetyl piperid-4-yl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AR-9281
Reactant of Route 2
Reactant of Route 2
AR-9281
Reactant of Route 3
Reactant of Route 3
AR-9281
Reactant of Route 4
Reactant of Route 4
AR-9281
Reactant of Route 5
Reactant of Route 5
AR-9281
Reactant of Route 6
Reactant of Route 6
AR-9281

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.